molecular formula C9H12O2 B136981 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene CAS No. 125404-51-5

8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene

Cat. No. B136981
CAS RN: 125404-51-5
M. Wt: 152.19 g/mol
InChI Key: GVDJTEVCJOMYFD-UHFFFAOYSA-N
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Description

8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, also known as MDN, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. MDN belongs to the family of spiroketals, which are cyclic compounds containing two or more rings that share a single atom. MDN has been synthesized using various methods and has been studied extensively for its potential use in various fields such as drug discovery, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may act as a potent anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of certain signaling pathways involved in cancer progression. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has several advantages for use in lab experiments, including its high purity, stability, and relatively simple synthesis method. However, this compound is also a highly reactive compound and requires careful handling and storage to prevent degradation and decomposition.

Future Directions

There are several future directions for research involving 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, including the development of novel anti-cancer agents based on this compound, the synthesis of new materials using this compound as a building block, and the exploration of this compound's potential as a therapeutic agent for various inflammatory disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene can be synthesized using various methods, including the reaction of 4,5-dihydro-2-methylfuran with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of a Lewis acid catalyst. This method yields this compound in high purity and is relatively simple to perform. Other methods involve the use of different starting materials and catalysts, but the overall process remains similar.

Scientific Research Applications

8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has shown significant potential in various scientific fields, including drug discovery, material science, and organic synthesis. In drug discovery, this compound has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various natural products and other complex molecules.

properties

CAS RN

125404-51-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

8-methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene

InChI

InChI=1S/C9H12O2/c1-7-5-9(6-8(7)2)10-3-4-11-9/h6H,1,3-5H2,2H3

InChI Key

GVDJTEVCJOMYFD-UHFFFAOYSA-N

SMILES

CC1=CC2(CC1=C)OCCO2

Canonical SMILES

CC1=CC2(CC1=C)OCCO2

synonyms

1,4-Dioxaspiro[4.4]non-6-ene, 7-methyl-8-methylene-

Origin of Product

United States

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